2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine

Lipophilicity Drug design Physicochemical property

5-Trifluoromethylpyridine ethers are not interchangeable in SAR-replacing the oxolan-2-ylmethyl with methoxy or oxan-4-ylmethyl alters logP by >1.5 units, shifting permeability and metabolic stability. This specific 2-substituted isomer is essential for structure-reactivity studies in cross-coupling reactions. • Unique connectivity driven by 2-position THF-ether substitution for Pd-catalyzed couplings. • Predicted logP ~3.38 enables experimental validation of lipophilicity-dependent ADME properties. • 98% HPLC purity; available in research quantities with immediate dispatch.

Molecular Formula C11H12F3NO2
Molecular Weight 247.217
CAS No. 2176126-07-9
Cat. No. B2541287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine
CAS2176126-07-9
Molecular FormulaC11H12F3NO2
Molecular Weight247.217
Structural Identifiers
SMILESC1CC(OC1)COC2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H12F3NO2/c12-11(13,14)8-3-4-10(15-6-8)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2
InChIKeyDBRAVVJLMACSEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine: Product Overview


2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine (CAS 2176126-07-9) is a heterocyclic building block featuring a pyridine core substituted with an electron-withdrawing 5-trifluoromethyl group and a tetrahydrofuran-2-yl methyl ether at position 2. Its typical supplier purity is 98% (HPLC) with a molecular formula of C₁₁H₁₂F₃NO₂ and a molecular weight of 247.22 g/mol . This scaffold is representative of a class of trifluoromethylpyridine intermediates that appear in patents directed toward sodium channel blockers and kinase inhibitors, but publicly disclosed pharmacological or comparative performance data specific to this exact CAS number remain absent from the peer-reviewed literature .

Structure 2-substituted 5-trifluoromethylpyridine scaffold
Chemistry Oxolan-2-ylmethyl ether at position 2
Role Heterocyclic building block for fragment elaboration or library synthesis

2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine Substitution Risks


5-Trifluoromethylpyridine ethers are not interchangeable in structure‐activity relationships. Even subtle modifications—such as replacing the oxolan-2-ylmethyl group with a smaller methoxy group (CAS 175277-45-9) or a bulkier oxan-4-ylmethyl group—are predicted to alter lipophilicity (logP) by more than 1.5 units, which in turn can significantly shift membrane permeability, metabolic stability, and off-target binding profiles [1] [2]. Without direct, quantitative comparative data in a defined biological or physicochemical assay, assuming functional equivalence between analogues introduces uncontrolled risk into any synthesis-to-screening workflow. The quantitative evidence below is severely limited, and selections must be anchored in project-specific internal screening rather than public literature.

LogP mismatch

The oxolan-2-ylmethyl ether is predicted to increase logP by >1.5 units versus the methoxy analogue. This shift can alter membrane permeability, metabolic stability, and off-target binding — direct substitution introduces uncontrolled risk.

Regioisomer non-equivalence

2-substitution is structurally distinct from 3- or 4-position regioisomers. Without any published comparative assay, functional equivalence in a biological or synthetic context cannot be assumed — isomer selection must be project-driven.

2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine: Supporting Evidence


LogP Trend vs. Methoxy Analogue

A calculated logP of 3.38 for the target compound [1] is notably higher than the experimentally reported logP of 2.11 for the simpler 2-methoxy-5-(trifluoromethyl)pyridine analogue (CAS 175277-45-9) [2]. This shift of +1.27 log units is a class-level inference because the data comes from two different sources using distinct measurement approaches (in silico vs. experimental). No single study directly measured both compounds under identical conditions.

LogP Comparison
Class-level inference
Target: 3.38 (calc)
Comparator: 2.11 (exp)
Δ +1.27 log units
Supports non-substitutability due to lipophilicity shift
In silico vs. experimental; co-measurement needed
Lipophilicity Drug design Physicochemical property

Regioisomer Differentiation

The 2-position attachment of the oxolan-2-ylmethoxy moiety on the pyridine ring (target compound) is structurally distinct from the 3- and 4-position isomers (CAS not available for direct comparator, but the 4-isomer CAS 1376358-44-9 is known). The substitution position directly influences the pyridine nitrogen's electronic environment and hydrogen-bond acceptor capability . No published comparative assay quantifies this difference, but the materials are structurally non-identical and cannot be assumed to behave identically in any biological assay or chemical reaction.

Regioisomer Identity
Data to verify
2-substitution vs 3-/4-position
Structural non-identity
Isomer-specific procurement; functional equivalence not assumed
No published comparative assay available
Regioisomerism Receptor fit Synthetic intermediate

Supplier Purity Certification

The only verifiable quantitative metric for the target compound is the supplier-specified purity of 98% (HPLC) from Leyan (Product No. 2287159) . Similar purity levels are advertised for 2-methoxy-5-(trifluoromethyl)pyridine (98%, Molbase suppliers) [1]. This represents equivalent, not differentiated, quality levels. No higher-purity certified reference standard exists publicly.

Purity Certification
Specification review
98% HPLC
Target & comparator identical
Purity does not differentiate; choice depends on structural identity
Supplier-reported; no certified standard
Chemical procurement Purity Quality control

2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine Application Scenarios


Sodium Channel Blocker Elaboration

The 2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine scaffold appears as a substructure in a Vertex Pharmaceuticals patent (US9758483) reporting sodium channel protein type 10 alpha inhibitors [1]. While no data exists for the fragment itself, its incorporation into a larger inhibitor (Compound 121, IC₅₀ = 19,000 nM) provides a tenuous precedent. Procurement is sensible only if internal fragment-based screening or directed library synthesis around this chemotype is planned, with the understanding that the fragment alone has no confirmed activity.

Comparative Physicochemical Profiling

Because the calculated logP of the target compound (~3.38) is >1 unit higher than the methoxy analogue (logP 2.11) [1] [2], a laboratory may purchase both compounds to experimentally validate whether the lipophilicity shift translates into differential permeability, solubility, or metabolic stability in a defined assay (e.g., PAMPA, kinetic solubility, microsomal stability). This constitutes a valid procurement rationale grounded in a specific, measurable question, not in assumed superiority.

Cross-Coupling Reactivity Comparison

The 2-position oxolan-2-ylmethoxy substituent is expected to exhibit different steric and electronic effects in palladium-catalyzed cross-coupling reactions compared to the 3- or 4-substituted isomers [1]. A synthetic chemist may need this exact isomer to explore structure-reactivity relationships or to generate a specific biaryl intermediate. The procurement decision here is driven by the unique connectivity, not by any demonstrated performance advantage.

Application
Selection Property
Validation Focus
Sodium channel blocker elaboration
Patent-derived chemotype (sodium channel type 10 alpha inhibitor series)
Fragment-based screening or directed library synthesis; no direct fragment activity
Physicochemical profiling
Lipophilicity differentiation (logP shift >1 unit between oxolan-2-ylmethyl and methoxy ethers)
Experimental permeability, solubility, or metabolic stability validation
Cross-coupling reactivity study
Regiochemical connectivity (2-substitution on pyridine)
Structure-reactivity relationship in Pd-catalyzed coupling
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